molecular formula C5H3BrClFN2 B6161801 5-bromo-2-chloro-3-fluoropyridin-4-amine CAS No. 2091872-93-2

5-bromo-2-chloro-3-fluoropyridin-4-amine

Cat. No. B6161801
CAS RN: 2091872-93-2
M. Wt: 225.4
InChI Key:
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Description

“5-bromo-2-chloro-3-fluoropyridin-4-amine” is a chemical compound with the molecular formula C5H4BrClFN2. It is a crystal or powder in physical form and can vary in color from white to yellow to brown .


Synthesis Analysis

There are various methods to synthesize this compound. The most common method involves reacting a 2-aminopyridine compound with 3-fluoropyridine and then adding bromine in the presence of a catalyst. Other methods use different starting materials and conditions.


Molecular Structure Analysis

The molecular weight of “5-bromo-2-chloro-3-fluoropyridin-4-amine” is approximately 210.01 g/mol . The InChI code for this compound is 1S/C5H4BrFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) .


Physical And Chemical Properties Analysis

“5-bromo-2-chloro-3-fluoropyridin-4-amine” has a melting point of 121-123 °C. It is soluble in DMSO, DMF, and other polar solvents, but has low solubility in water.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken to prevent accidental exposure.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-chloro-3-fluoropyridin-4-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-chloro-5-fluoropyridine", "4-bromoaniline", "Sodium hydride", "Dimethylformamide (DMF)", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 2-chloro-5-fluoropyridine is reacted with sodium hydride in DMF to form the corresponding pyridine anion.", "Step 2: 4-bromoaniline is added to the reaction mixture and the resulting mixture is heated to reflux.", "Step 3: The reaction mixture is cooled and the product is isolated by filtration and washed with water.", "Step 4: The crude product is dissolved in acetic acid and hydrogen peroxide is added dropwise to the solution.", "Step 5: The reaction mixture is heated to reflux and then cooled to room temperature.", "Step 6: Sodium hydroxide is added to the reaction mixture to adjust the pH to basic.", "Step 7: The product is extracted with dichloromethane and the organic layer is washed with water and dried over magnesium sulfate.", "Step 8: The solvent is removed under reduced pressure to yield the desired product, 5-bromo-2-chloro-3-fluoropyridin-4-amine." ] }

CAS RN

2091872-93-2

Molecular Formula

C5H3BrClFN2

Molecular Weight

225.4

Purity

95

Origin of Product

United States

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